2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol
Description
2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol (CAS 1554190-07-6) is a diol derivative featuring a central 2-methylpropane-1,3-diol backbone substituted with a (5-methylfuran-2-yl)methylamino group. Its molecular formula is C₁₀H₁₇NO₃, and it is commercially available for pharmaceutical and chemical research .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-2-[(5-methylfuran-2-yl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H17NO3/c1-8-3-4-9(14-8)5-11-10(2,6-12)7-13/h3-4,11-13H,5-7H2,1-2H3 |
InChI Key |
CNKZGDXWGNIMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 5-methylfuran-2-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular metabolic pathway or its interaction with a specific enzyme.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in the substituent attached to the amino group of the propane-1,3-diol backbone. Key comparisons include:
Physicochemical Properties
- Solubility: The furan-containing compound likely exhibits reduced water solubility compared to TRIS or methylamino analogs due to its hydrophobic aromatic group. Propan-1,3-diol derivatives with polar substituents (e.g., hydroxyl or methylamino groups) generally have higher aqueous solubility .
- Thermal Stability : Substituents influence hydrogen-bonding capacity. Short-chain diols like TRIS stabilize collagen via hydrogen bonding, while longer or aromatic chains (e.g., furan) may disrupt this interaction, reducing thermal stability .
Research Findings and Data
Comparative Performance in Collagen Stabilization
Biological Activity
2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol (CAS No. 1554190-07-6) is a compound with potential biological activities that merit investigation. This article focuses on its biological activity, including its pharmacological properties, toxicity, and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₇N₁O₃
- Molecular Weight : 199.25 g/mol
- CAS Number : 1554190-07-6
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds such as furan and its derivatives have shown significant biological effects, including hepatotoxicity and potential carcinogenic properties.
Toxicological Studies
Research indicates that furan and its derivatives can lead to severe liver damage in rodent models. For instance, furan exposure has been linked to cholangiofibrosis and hepatocellular adenomas in rats and mice, suggesting that compounds with structural similarities may also exhibit toxic effects .
Table 1: Toxicity Summary of Furan Derivatives
| Compound | Observed Effect | Model Organism | Reference |
|---|---|---|---|
| Furan | Hepatotoxicity | Rats | |
| 2-Methylfuran | Liver damage | Mice | |
| 3-Methylfuran | Nephrotoxicity | Rats |
Case Studies and Research Findings
- Antimicrobial Activity : Some studies have indicated that compounds similar to 2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol exhibit antimicrobial properties. For example, derivatives of furan were tested against various bacterial strains, showing promising results in inhibiting growth .
- Inhibition of Enzymatic Activity : Research has shown that certain furan derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
- Potential for Drug Development : The structural characteristics of this compound suggest it could be a candidate for drug development targeting specific diseases; however, further studies are necessary to elucidate its mechanisms of action and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
